![molecular formula C44H27N3O14 B12459006 4-[3-({[3-(5-{[3-(3,4-dicarboxyphenoxy)phenyl]carbamoyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)phenoxy]benzene-1,2-dicarboxylic acid](/img/structure/B12459006.png)
4-[3-({[3-(5-{[3-(3,4-dicarboxyphenoxy)phenyl]carbamoyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)phenoxy]benzene-1,2-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-{3-[3-(5-{[3-(3,4-dicarboxyphenoxy)phenyl]carbamoyl}-1,3-dioxoisoindol-2-yl)benzamido]phenoxy}benzene-1,2-dicarboxylic acid” is a complex organic compound with multiple functional groups, including carboxylic acids, amides, and phenoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of intermediate compounds. The process may start with simpler aromatic compounds, which are then functionalized through a series of reactions such as nitration, reduction, acylation, and amidation. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of complex organic compounds often involves optimizing the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, automated synthesis, and scalable reaction conditions. Purification methods such as crystallization, distillation, and chromatography are also crucial in the industrial production process.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form different derivatives.
Reduction: Amide groups can be reduced to amines.
Substitution: Phenoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid groups could yield anhydrides or esters, while reduction of the amide groups could yield primary amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, compounds with similar structures are often studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine
In medicine, such compounds can be investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
作用机制
The mechanism of action of this compound would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.
相似化合物的比较
Similar Compounds
4-{3-[3-(5-{[3-(3,4-dicarboxyphenoxy)phenyl]carbamoyl}-1,3-dioxoisoindol-2-yl)benzamido]phenoxy}benzene-1,2-dicarboxylic acid: can be compared with other polyfunctional aromatic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which can impart unique chemical and physical properties. This can make it particularly useful in certain applications where other similar compounds may not be as effective.
属性
分子式 |
C44H27N3O14 |
|---|---|
分子量 |
821.7 g/mol |
IUPAC 名称 |
4-[3-[[3-[5-[[3-(3,4-dicarboxyphenoxy)phenyl]carbamoyl]-1,3-dioxoisoindol-2-yl]benzoyl]amino]phenoxy]phthalic acid |
InChI |
InChI=1S/C44H27N3O14/c48-37(45-24-5-2-8-27(18-24)60-29-11-14-32(41(52)53)35(20-29)43(56)57)22-4-1-7-26(16-22)47-39(50)31-13-10-23(17-34(31)40(47)51)38(49)46-25-6-3-9-28(19-25)61-30-12-15-33(42(54)55)36(21-30)44(58)59/h1-21H,(H,45,48)(H,46,49)(H,52,53)(H,54,55)(H,56,57)(H,58,59) |
InChI 键 |
VGYMZYFGNGNNQG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC(=CC=C4)OC5=CC(=C(C=C5)C(=O)O)C(=O)O)C(=O)NC6=CC(=CC=C6)OC7=CC(=C(C=C7)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine](/img/structure/B12458932.png)
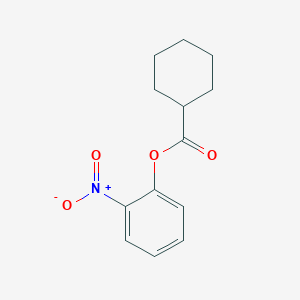
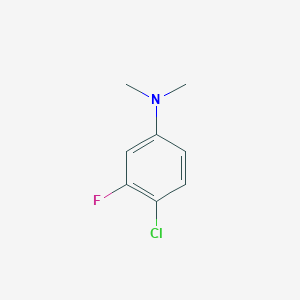
![3-{[(E)-naphthalen-1-ylmethylidene]amino}benzonitrile](/img/structure/B12458949.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanamide](/img/structure/B12458950.png)
![N-[(E)-(4-ethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B12458956.png)
![2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12458961.png)
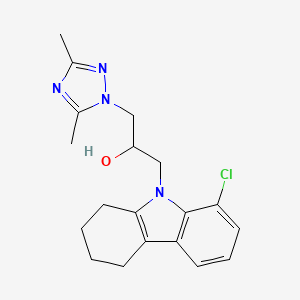
![2-methoxy-4-[(E)-{[4-(piperidin-1-ylsulfonyl)phenyl]imino}methyl]phenyl acetate](/img/structure/B12458968.png)
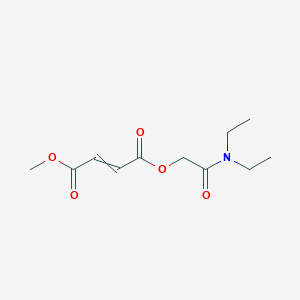
![N-(1-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-1-oxo-3-phenylpropan-2-yl)-2-[(phenylcarbonyl)amino]benzamide (non-preferred name)](/img/structure/B12458979.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12458981.png)
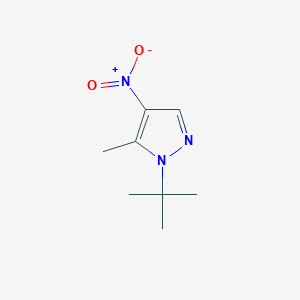
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(4-fluorophenyl)furan-2-carboxamide](/img/structure/B12459008.png)
